molecular formula C8H6BrN3O B2959467 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1339517-93-9

5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B2959467
CAS No.: 1339517-93-9
M. Wt: 240.06
InChI Key: ISSOEAGLKNLLTD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains a bromophenyl group attached to an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Safety and Hazards

The safety data sheet for “5-(4-Bromophenyl)isoxazole”, a related compound, suggests that it should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Future Directions

While there is limited information available on “5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine”, related compounds have shown potential in various fields. For example, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole has been used as a key intermediate in the synthesis of heterocyclic liquid crystals, suggesting potential applications in materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSOEAGLKNLLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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